

# Application Note: High-Purity Recrystallization of Barium Chloride Dihydrate ( )

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## Compound of Interest

Compound Name: *Barium(2+);dichloride;hydrate*

CAS No.: *22322-71-0*

Cat. No.: *B14703938*

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## Abstract

This guide details the laboratory-scale purification of Barium Chloride Dihydrate (

), focusing on the removal of critical impurities such as Strontium (Sr) and trace heavy metals. While standard aqueous cooling crystallization is effective for bulk purification, this note prioritizes an Acid-Induced Precipitation (Common Ion Effect) protocol. This method leverages the sharp solubility decrease of

in hydrochloric acid to achieve purities exceeding 99.9%, specifically targeting the separation of isomorphous strontium contaminants which often co-crystallize in neutral aqueous systems.

## Introduction & Physicochemical Properties[1][2][3][4][5][6]

Barium chloride dihydrate is a stable, colorless monoclinic crystal used extensively as a sulfate precipitant in analytical chemistry and a precursor in pigment manufacturing. Its purification is challenging due to the chemical similarity of Barium and Strontium.

## Solubility Profile

Understanding the solubility landscape is critical for designing the crystallization vector.

exhibits a positive solubility curve in water but is practically insoluble in concentrated HCl and Ethanol.

Table 1: Solubility of

in Various Solvent Systems

| Solvent System | Temperature (°C) | Solubility (g / 100g Solvent) | Notes  |
|----------------|------------------|-------------------------------|--|
| Water          | 0                | 31.6                          | Standard solubility baseline [1]             |
| Water          | 20               | 35.7                          | Room temperature saturation [1]              |
| Water          | 100              | 59.4                          | Boiling saturation point [1]                 |
| Ethanol (Pure) | 14               | 0.012                         | Strong antisolvent effect [2]                |
| 32% HCl (aq)   | 25               | < 0.5                         | Common Ion Effect (Utilized for high purity) |

## Impurity Management[4]

- Strontium (

): The most persistent impurity due to similar ionic radius (

,

). Standard cooling crystallization often results in Sr inclusion. The HCl method suppresses solubility more aggressively than

, improving separation factors.

- Iron (

): Common in industrial grades; removed via pH adjustment and filtration prior to crystallization.

## Safety & Handling (Critical)

Barium salts are highly toxic by ingestion and inhalation. They block potassium channels, leading to cardiac arrhythmias and muscular paralysis.

- PPE: Nitrile gloves, lab coat, and N95/P100 particulate respirator when handling dry powder.
- Engineering Controls: All weighing and open-vessel heating must be performed inside a certified chemical fume hood.
- Waste Disposal: Barium waste must be segregated from sulfate-containing waste to prevent premature precipitation of insoluble

in waste lines. Dispose of as hazardous inorganic waste.

## Protocol A: Acid-Induced Recrystallization (High Purity)

Recommended for removal of Strontium and preparation of analytical standards.

### Principle

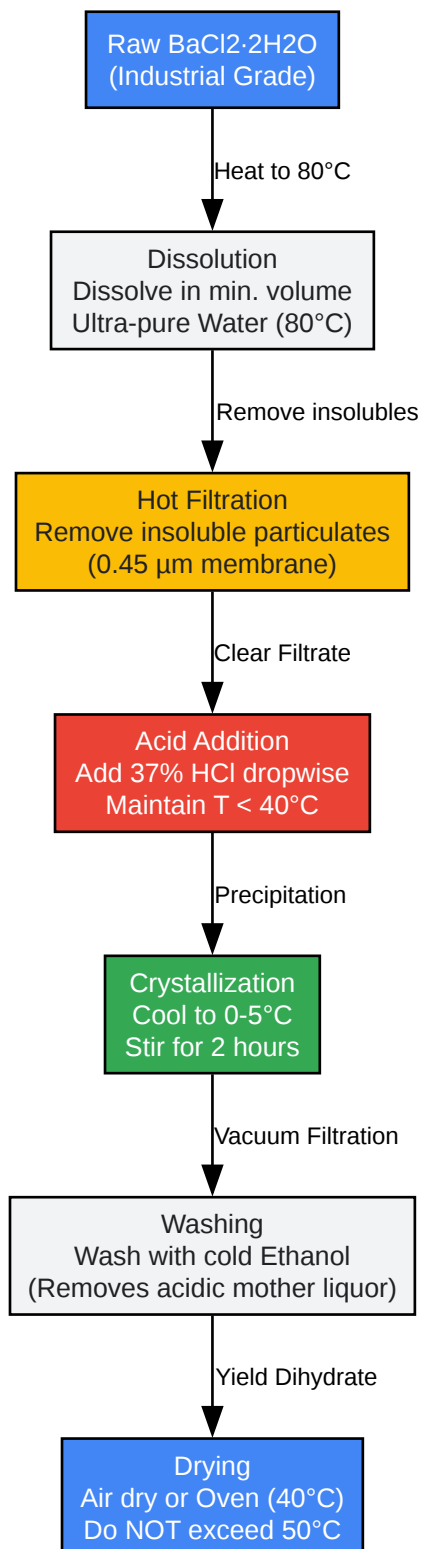
This method utilizes the Common Ion Effect.<sup>[1]</sup> Adding concentrated Hydrochloric Acid (HCl) to a saturated aqueous solution of

drastically increases the concentration of chloride ions (

). According to Le Chatelier's principle, the equilibrium shifts to the left, forcing

to precipitate while impurities with higher solubilities in acid (like Ca, Sr, and Fe) remain in the mother liquor.

## Workflow Diagram



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Figure 1: Workflow for Acid-Induced Recrystallization of Barium Chloride.

## Step-by-Step Procedure

- Dissolution:
  - Weigh 100 g of crude Barium Chloride Dihydrate.
  - Add to 250 mL of deionized water in a 500 mL beaker.
  - Heat to 80-90°C with stirring until completely dissolved.
  - Optional: If iron is suspected (yellow tint), add drops of [Hydrogen Peroxide](#) to oxidize [Iron\(II\) Chloride](#) to [Iron\(III\) Chloride](#), then adjust pH to ~7 with trace [Sodium Hydroxide](#) to precipitate [Iron\(III\) Hydroxide](#). Filter off the iron precipitate before proceeding.
- Hot Filtration:
  - While hot, filter the solution through a pre-heated Buchner funnel (Whatman #1 or 0.45 µm membrane) to remove insoluble physical contaminants.
- Acid Addition (Precipitation):
  - Place the filtrate in a fume hood.
  - Slowly add 50 mL of concentrated HCl (37%) dropwise or in a thin stream while stirring.
  - Observation: A massive white precipitate of crystalline [Barium Chloride](#) will form immediately as the chloride ion concentration spikes.

- Allow the slurry to cool to room temperature, then place in an ice bath (0-5°C) for 60 minutes to maximize yield.
- Isolation:
  - Filter the crystals using vacuum filtration.
  - Critical Step: The mother liquor is highly acidic. Decant carefully.
- Washing:
  - Wash the filter cake with 2 x 20 mL of cold Ethanol (95%).
  - Why Ethanol?

is insoluble in ethanol.[2][3] This removes the residual acidic water and soluble strontium chlorides without re-dissolving the product.
- Drying:
  - Dry the crystals in a convection oven at 35-40°C.
  - Caution: Do not exceed 50-60°C. Heating above 100°C will drive off the waters of hydration, converting the dihydrate ( ) to the anhydrous form ( ).

## Protocol B: Standard Aqueous Cooling Crystallization

Suitable for general purification when high acid use is undesirable.

- Saturation: Dissolve 60 g of in 100 mL of Millipore water at 100°C.
- Filtration: Perform hot filtration to remove insolubles.

- Cooling: Allow the filtrate to cool slowly to room temperature (20°C) over 4 hours.
  - Note: Rapid cooling promotes small crystals and occlusion of impurities. Slow cooling promotes large, pure rhombic plates.
- Harvest: Filter the crystals and wash with a small amount of ice-cold water (max 5 mL, as the product is soluble in water).
- Yield: Expect ~40% recovery due to high solubility in cold water (unlike the HCl method which yields >85%).

## Analytical Characterization

To validate the success of the recrystallization, the following methods are recommended:

| Method                           | Purpose         | Acceptance Criteria                                     |
|----------------------------------|-----------------|---|
| Complexometric Titration         | Assay Purity    | 99.0% - 100.5% (EDTA titration with Eriochrome Black T) |
| ICP-OES / ICP-MS                 | Trace Metals    | Sr < 50 ppm; Fe < 2 ppm                                 |
| Thermogravimetric Analysis (TGA) | Hydration State | Weight loss of ~14.75% at 120°C (corresponds to )       |
| XRD (X-Ray Diffraction)          | Polymorph/Phase | Match reference pattern for Monoclinic Dihydrate        |

## Troubleshooting

- Problem: Crystals are opaque or look like powder.
  - Cause: Nucleation was too fast (Acid added too quickly or cooling too rapid).
  - Fix: Re-dissolve and cool more slowly; add acid dropwise.
- Problem: Low Yield.

- Cause: Too much water used in initial dissolution.
- Fix: Ensure the initial solution is saturated at 80-90°C. In Protocol A, increase the volume of HCl added.
- Problem: Product is Anhydrous (powdery, decrepitates).
  - Cause: Drying temperature was too high (>60°C).
  - Fix: Re-hydrate by exposing to humid air or recrystallize again, ensuring drying at <40°C.

## References

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